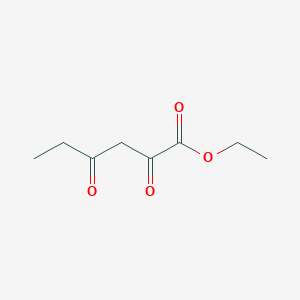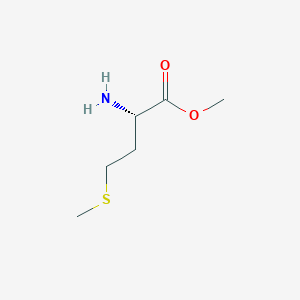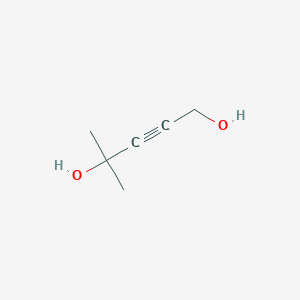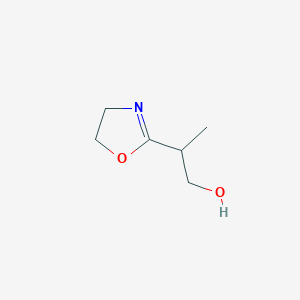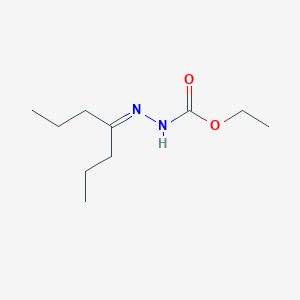
Methyl 3-oxoicosanoate
Übersicht
Beschreibung
Methyl 3-oxoicosanoate is a chemical compound that belongs to the family of fatty acid methyl esters. It is a derivative of the icosanoic acid and is commonly used in scientific research due to its unique properties.
Wirkmechanismus
Methyl 3-oxoicosanoate is a fatty acid derivative that acts as a substrate for various enzymes, including lipases and esterases. The compound is metabolized by these enzymes, leading to the formation of various metabolites. The exact mechanism of action of Methyl 3-oxoicosanoate is not fully understood, but it is believed to be involved in the regulation of lipid metabolism.
Biochemische Und Physiologische Effekte
Methyl 3-oxoicosanoate has numerous biochemical and physiological effects. The compound is involved in the regulation of lipid metabolism, and its metabolism leads to the formation of various metabolites that have physiological effects. For example, Methyl 3-oxoicosanoate is involved in the regulation of insulin secretion and glucose metabolism. Additionally, the compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-oxoicosanoate has several advantages for use in lab experiments. The compound is readily available and can be synthesized in high yields. Additionally, it is a stable compound that can be stored for long periods without degradation. However, the compound has some limitations, including its relatively low solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are numerous future directions for research involving Methyl 3-oxoicosanoate. One potential area of research is the development of new surfactants based on the compound. Additionally, the compound's potential therapeutic applications in the treatment of inflammatory conditions warrant further investigation. Finally, the role of Methyl 3-oxoicosanoate in the regulation of lipid metabolism and its potential implications for the treatment of metabolic disorders such as diabetes and obesity are areas of research that require further exploration.
Conclusion
In conclusion, Methyl 3-oxoicosanoate is a fatty acid derivative that has numerous applications in scientific research. The compound is involved in the regulation of lipid metabolism and has potential therapeutic applications in the treatment of inflammatory conditions. While the compound has some limitations, its unique properties make it a valuable tool for researchers in various fields. Future research is needed to explore the compound's potential applications further.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxoicosanoate has numerous applications in scientific research. It is commonly used as a substrate for lipase activity assays, as it is an excellent substrate for lipases. The compound is also used in the synthesis of various surfactants, which are used in the production of detergents, emulsifiers, and other industrial products. Additionally, Methyl 3-oxoicosanoate is used as a model compound for studying the metabolism of fatty acids in microorganisms.
Eigenschaften
CAS-Nummer |
14531-35-2 |
|---|---|
Produktname |
Methyl 3-oxoicosanoate |
Molekularformel |
C21H40O3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
methyl 3-oxoicosanoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21(23)24-2/h3-19H2,1-2H3 |
InChI-Schlüssel |
ZHYWEHNCZJJFQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)OC |
Andere CAS-Nummern |
14531-35-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


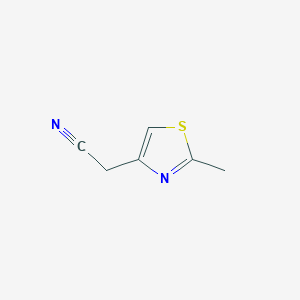
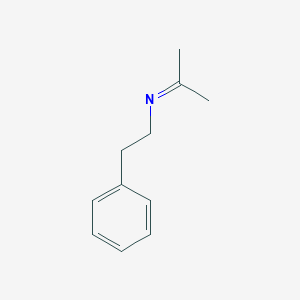
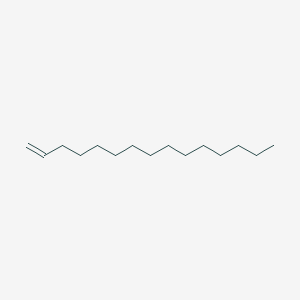
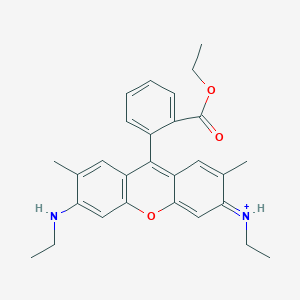
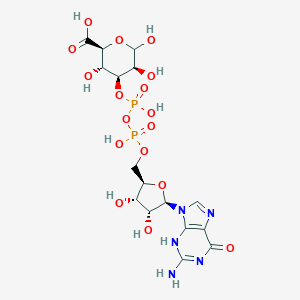
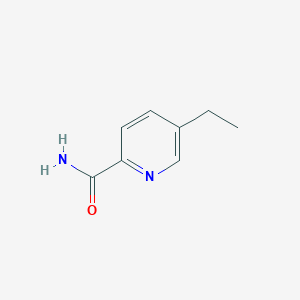
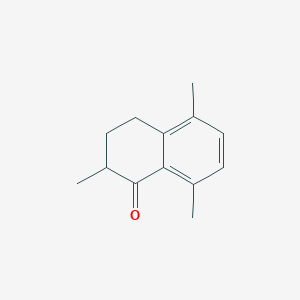
![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)
